molecular formula C22H30N2O4 B2668146 N'-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide CAS No. 1797695-69-2

N'-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide

Cat. No.: B2668146
CAS No.: 1797695-69-2
M. Wt: 386.492
InChI Key: JWOHVZOBNKOYIJ-UHFFFAOYSA-N
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Description

N'-(4-Ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide (CAS 1797695-69-2) is a synthetic organic compound with a molecular formula of C22H30N2O4 and a molecular weight of 386.48 g/mol . This molecule features a unique structure combining an ethoxyphenyl group and a methoxy-adamantane moiety linked by an oxamide bridge. The rigid, lipophilic adamantane group is a prominent scaffold in medicinal chemistry known for influencing a compound's bioavailability and metabolic stability. The specific research applications and mechanism of action for this compound are not fully delineated in the current literature and are an active area of investigation. Its structural profile suggests potential as a valuable intermediate or target in pharmaceutical development and materials science. Researchers are exploring its use in the design of novel bioactive agents, where the adamantyl group may enhance drug-like properties, or in the creation of advanced functional materials . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[(2-methoxy-2-adamantyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-3-28-19-6-4-18(5-7-19)24-21(26)20(25)23-13-22(27-2)16-9-14-8-15(11-16)12-17(22)10-14/h4-7,14-17H,3,8-13H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOHVZOBNKOYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethyl iodide and a phenol derivative.

    Preparation of the Methoxyadamantane Intermediate: The methoxyadamantane moiety can be synthesized by reacting adamantane with methanol in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl and methoxyadamantane intermediates using a diamide linkage. This can be achieved through a condensation reaction using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of N’-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared below with BI81828 (N'-(2,3-dimethylphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide), a close analog identified in .

Parameter N'-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide BI81828
Molecular Formula C23H32N2O3 C22H30N2O3
Molecular Weight ~384.5 g/mol 370.4852 g/mol
Phenyl Substituent 4-ethoxy (para position) 2,3-dimethyl (ortho/meta positions)
Adamantane Modification 2-methoxy 2-methoxy

Implications of Substituent Variations

Electronic Effects: The 4-ethoxy group (electron-donating) may increase solubility in polar solvents compared to the 2,3-dimethyl group (electron-neutral), which could enhance bioavailability .

Steric and Conformational Effects :

  • The 2,3-dimethylphenyl group in BI81828 introduces steric hindrance near the amide bond, possibly reducing rotational freedom and altering binding kinetics.
  • Both compounds retain the 2-methoxyadamantane group, suggesting similar pharmacokinetic profiles related to metabolic stability and tissue distribution.

Hypothetical Pharmacological Activity: Adamantane-containing compounds are known to interact with lipid bilayers and ion channels due to their rigid, hydrophobic structure. The ethoxy group’s polarity might modulate target selectivity compared to dimethyl analogs .

Broader Context: Comparison with Other Analogs

While BI81828 is the closest structural match, other related compounds include:

  • Etazene (N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amine) : A benzimidazole derivative with a 4-ethoxyphenyl group but lacking the adamantane moiety. Etazene’s activity as an opioid receptor agonist highlights the pharmacological relevance of ethoxyphenyl groups in CNS-targeting molecules .
  • Isotonitazene: Another benzimidazole analog with a 4-isopropoxybenzyl group, demonstrating how alkoxy substitutions influence potency and receptor affinity .

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